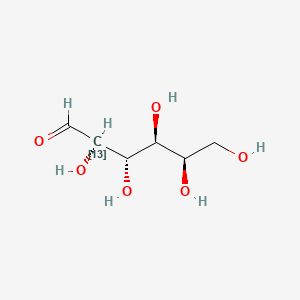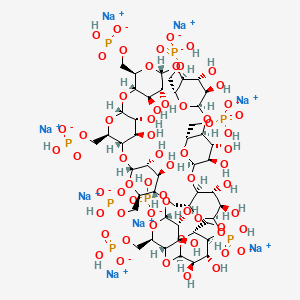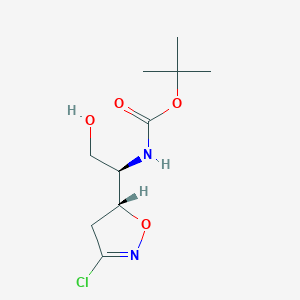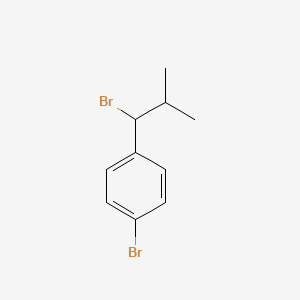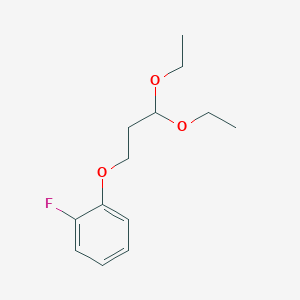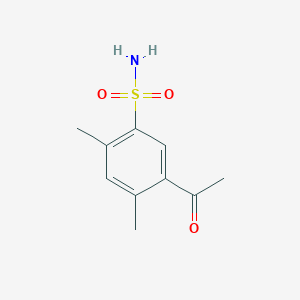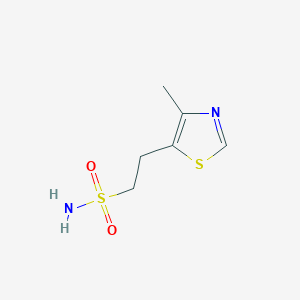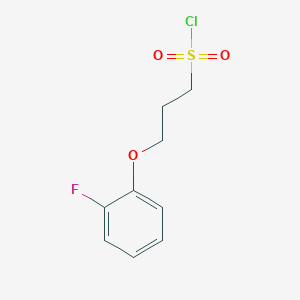
N-(4-氨基-6-氯-1,3,5-三嗪-2-基)-2-甲基丙氨酸
描述
The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds that have been investigated for their biologically active properties . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .科学研究应用
Anticancer Agent Development
Recent studies have explored the potential of triazine derivatives as anticancer agents. The incorporation of a triazine ring into molecular structures has shown promise in the design of new compounds with antitumor activity . These compounds have been evaluated for their cytotoxic activity against various tumor cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that certain substituents on the triazine ring significantly enhance cytotoxic activity, offering a pathway for the development of novel anticancer drugs.
Antimicrobial Applications
The triazine core structure has been utilized in the synthesis of compounds with antimicrobial properties. Research indicates that 1,3,5-triazine derivatives exhibit activity against multidrug-resistant bacterial strains . This opens up possibilities for the compound to be used in creating new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of triazine derivatives with biological targets. For instance, the binding mode of active compounds within the active site of the MDM2 protein, which is implicated in cancer pathogenesis, has been evaluated . Such studies are crucial for drug design and development, providing insights into the molecular basis of compound efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the activity of new compounds based on their chemical structure. Triazine derivatives have been the subject of QSAR studies to establish predictive models for their cytotoxic activity . These models are invaluable tools for researchers to forecast the biological activity of new compounds before synthesis, saving time and resources in drug development.
Cell Cycle Analysis
The impact of triazine derivatives on the cell cycle has been investigated to understand their mechanism of action as potential anticancer agents. Studies have shown that these compounds can induce cell cycle arrest in both the G0/G1 and G2/M phases in a p53-independent manner . This is significant for cancer therapy as it provides a different approach to targeting cancer cells, which may be effective even in p53-mutated cancers.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Research has indicated that certain triazine derivatives can induce apoptosis in tumor cell lines . Understanding and enhancing this process could lead to more effective cancer treatments.
作用机制
Target of Action
Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.
Mode of Action
For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.
属性
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSIGWGHYIRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90783416 | |
| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
CAS RN |
36749-35-6 | |
| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
